molecular formula C14H13N3O3S B4139416 2-[(2-aminophenyl)thio]-N-(4-nitrophenyl)acetamide

2-[(2-aminophenyl)thio]-N-(4-nitrophenyl)acetamide

Cat. No. B4139416
M. Wt: 303.34 g/mol
InChI Key: DSLOCJFQJIJUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-aminophenyl)thio]-N-(4-nitrophenyl)acetamide is a chemical compound that is commonly used in scientific research. This compound is known for its various biochemical and physiological effects, which make it an essential tool for researchers in the field of medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-[(2-aminophenyl)thio]-N-(4-nitrophenyl)acetamide is not fully understood. However, it is known to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-[(2-aminophenyl)thio]-N-(4-nitrophenyl)acetamide has several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. This compound also has anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-aminophenyl)thio]-N-(4-nitrophenyl)acetamide in lab experiments include its ability to inhibit the activity of various enzymes and improve cognitive function. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the use of 2-[(2-aminophenyl)thio]-N-(4-nitrophenyl)acetamide in scientific research. One potential direction is the development of new drugs and therapies for various diseases based on the mechanism of action of this compound. Another direction is the use of this compound in the development of new diagnostic tools for various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, 2-[(2-aminophenyl)thio]-N-(4-nitrophenyl)acetamide is a chemical compound with several scientific research applications. This compound has been shown to improve cognitive function, inhibit the activity of various enzymes, and have anti-inflammatory and antioxidant properties. While there are limitations to its use, further research is needed to fully understand its potential therapeutic applications.

Scientific Research Applications

2-[(2-aminophenyl)thio]-N-(4-nitrophenyl)acetamide has several scientific research applications. It is commonly used as a tool for studying the mechanism of action of various drugs and enzymes. This compound is also used in the development of new drugs and therapies for various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c15-12-3-1-2-4-13(12)21-9-14(18)16-10-5-7-11(8-6-10)17(19)20/h1-8H,9,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLOCJFQJIJUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-aminophenyl)sulfanyl]-N-(4-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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